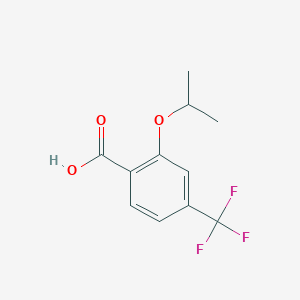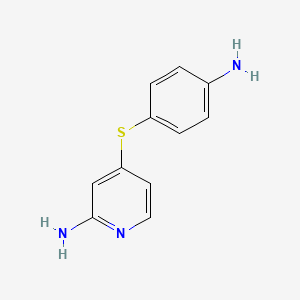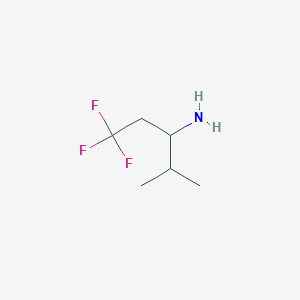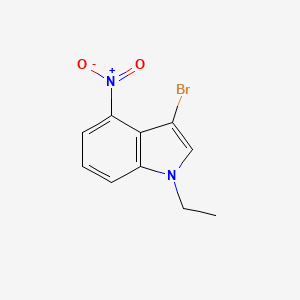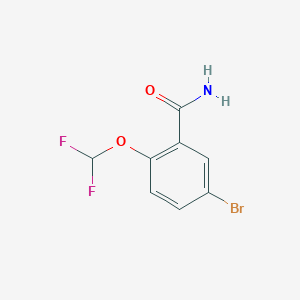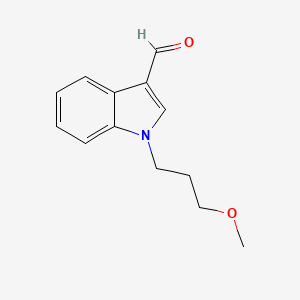![molecular formula C15H12O2 B1397979 6-Methyldibenzo[B,F]oxepin-10(11H)-one CAS No. 1184947-02-1](/img/structure/B1397979.png)
6-Methyldibenzo[B,F]oxepin-10(11H)-one
Vue d'ensemble
Description
6-Methyldibenzo[B,F]oxepin-10(11H)-one is a chemical compound with the molecular formula C15H12O2. It is a pale-yellow to yellow-brown solid . The protons of the methyl group situated in the 2-position of the dibenzo[b,e]ox(thi)epine nucleus give a broad singlet signal in the range of 2.48–2.29 ppm .
Molecular Structure Analysis
The molecular structure of 6-Methyldibenzo[B,F]oxepin-10(11H)-one is represented by the InChI code 1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
6-Methyldibenzo[B,F]oxepin-10(11H)-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 224.26 g/mol . The chemical shifts of its protons are reported in ppm downfield from internal tetramethylsilane as reference .
Applications De Recherche Scientifique
-
Synthesis of the Dibenz[b,f]oxepin Scaffold
- Field : Organic Chemistry
- Application : The dibenz[b,f]oxepin scaffold is an important synthetic target because a large number of compounds having this skeleton present relevant biological activities .
- Method : The synthesis involves intramolecular SNAr and McMurry reactions. The diaryl ethers required for the McMurry reaction have been obtained in good yields under microwave-assisted conditions of the reaction of salicylaldehydes with fluorobenzaldehydes without catalysts .
- Results : Application of an intramolecular McMurry reaction to the synthesized diarylethers using TiCl4/Zn in THF gave the target dibenzo[b,f]oxepin system in 53%–55% yields .
-
10-Arylated Dibenzo[b,f]azepines Synthesis
- Field : Organic & Biomolecular Chemistry
- Application : A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed .
- Method : The pseudo-intramolecular hydrohalogenation of 2-(2’-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step .
- Results : This problem was overcome by the N-acetylation of the amino group, which facilitated the abovementioned coupling reactions to afford the desired 10-arylated dibenzoazepines .
-
Photolysis of Dibenz[b,e]oxepin Derivatives
- Field : Photochemistry
- Application : The study of the photolysis of dibenz[b,e]oxepin derivatives, such as 6,11-dihydro-11-oxodibenz[b,e]oxepin-3-acetic acid, is important in understanding their photochemical behavior .
- Method : The photolysis process involves the absorption of light by the compound, leading to a series of chemical reactions .
- Results : The specific results of the photolysis of 6,11-dihydro-11-oxodibenz[b,e]oxepin-3-acetic acid are not provided in the source .
-
Anticancer Activity of Dibenz[b,f]oxepin Derivatives
- Field : Medicinal Chemistry
- Application : Dibenz[b,f]oxepin derivatives have been synthesized and evaluated for their anticancer activity .
- Method : The evaluation of anticancer activity involves testing the compounds on cancer cell lines and observing their effects .
- Results : The specific results of the anticancer activity of these compounds are not provided in the source .
-
Neurorescuing Properties of Dibenzo[b,f]oxepin Derivatives
- Field : Neurology
- Application : Dibenzo[b,f]oxepin derivatives, such as 10-Aminomethyl-dibenzo[b,f]oxepin, have been identified to show marked effects in a survival assay of trophically-withdrawn PC12 cells . These compounds have neurorescuing properties and could potentially be used in the treatment of neurodegenerative diseases .
- Method : The evaluation of neurorescuing properties involves testing the compounds on neuron-like PC12 cells and observing their effects .
- Results : The N-methyl-N-propargylaminomethyl derivative, CGP 3466, shows neurorescuing properties at concentrations as low as 10^-13 M in different in vitro test systems .
-
Synthesis of Dibenz[b,f]oxepin Scaffold
- Field : Organic Chemistry
- Application : The dibenz[b,f]oxepin scaffold is an important synthetic target because a large number of compounds having this skeleton present relevant biological activities; such as antidepressant, anxiolytic, antipsychotic, angiotensin-II-receptor-antagonist, and anti-inflammatory properties .
- Method : The synthesis involves intramolecular SNAr and McMurry reactions. The diaryl ethers required for the McMurry reaction have been obtained in good yields under microwave-assisted conditions of the reaction of salicylaldehydes with fluorobenzaldehydes without catalysts .
- Results : Application of an intramolecular McMurry reaction to the synthesized diarylethers using TiCl4/Zn in THF gave the target dibenzo[b,f]oxepin system in 53%–55% yields .
Propriétés
IUPAC Name |
1-methyl-6H-benzo[b][1]benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHIHRYGKFTENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyldibenzo[B,F]oxepin-10(11H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



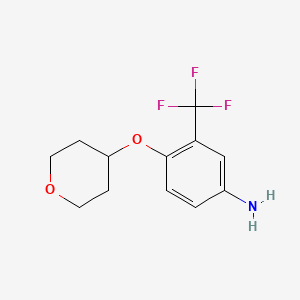
![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)
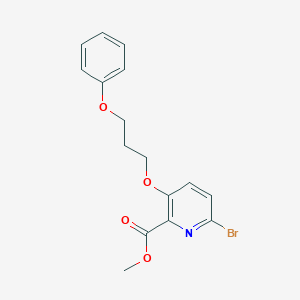
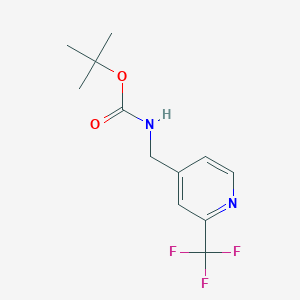
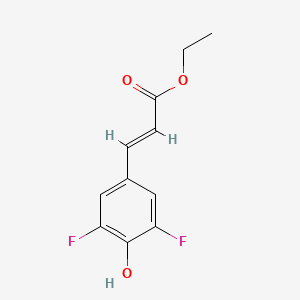
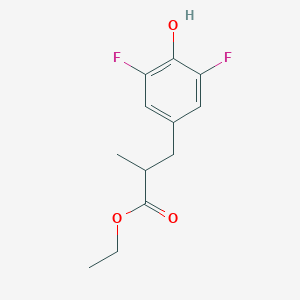
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)
